BENGHE Foundational & Exploratory

Check Availability & Pricing

Structural Analysis of Bim BH3 Peptide IV: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Bim BH3, Peptide IV

Cat. No.: B15581488

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic
pathway, a critical process in tissue homeostasis and a key target in oncology. This family
includes both pro-apoptotic and anti-apoptotic members, and the balance between these
opposing factions dictates cell fate. The BH3-only proteins, a subgroup of the pro-apoptotic Bcl-
2 family, are essential initiators of apoptosis. They act as cellular sentinels, responding to
various stress signals by binding to and neutralizing the anti-apoptotic Bcl-2 proteins, thereby
unleashing the pro-apoptotic effectors Bax and Bak.

Among the BH3-only proteins, Bim (Bcl-2 interacting mediator of cell death) is a potent and
promiscuous activator of apoptosis, capable of binding with high affinity to all anti-apoptotic Bcl-
2 family members. The pro-apoptotic activity of Bim is primarily mediated by its Bcl-2 homology
3 (BH3) domain. This guide focuses on the structural and biophysical analysis of a specific 26-
residue synthetic peptide derived from the Bim BH3 domain, known as Bim BH3 Peptide IV.
This peptide serves as a powerful tool for in vitro studies of Bcl-2 family interactions and as a
template for the design of novel BH3-mimetic drugs.

This technical guide provides a comprehensive overview of the structural analysis of Bim BH3
Peptide 1V, including its binding characteristics to key anti-apoptotic proteins, detailed
experimental protocols for its study, and a visualization of its role in the apoptotic signaling
pathway.
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Bim BH3 Peptide IV: Sequence and Properties

Bim BH3 Peptide IV is a 26-amino acid peptide with the following sequence:
Sequence (Single-Letter Code): DMRPEIWIAQELRRIGDEFNAYYARR

Molecular Weight: Approximately 3269.7 g/mol [1]

Quantitative Analysis of Binding Affinities

The interaction of Bim BH3 Peptide IV with anti-apoptotic Bcl-2 family proteins has been
extensively characterized using various biophysical techniques. The binding affinities, typically
expressed as the dissociation constant (Kd), are crucial for understanding the potency and
specificity of this interaction. The following table summarizes the reported Kd values for the
binding of a FITC-labeled Bim BH3 peptide to several key anti-apoptotic proteins.

Anti-Apoptotic Protein Binding Affinity (Kd) in nM
Bcl-2 6.1
Bcl-xL 4.4
Mcl-1 5.8

Data derived from fluorescence polarization
assays using FITC-labeled Bim BH3 peptide.[2]

Signaling Pathway

The Bim BH3 domain plays a pivotal role in the intrinsic apoptotic pathway. In response to
cellular stress, Bim is upregulated and activated. The BH3 domain of Bim then binds to the
hydrophobic groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, neutralizing their
inhibitory function. This allows the pro-apoptotic effector proteins Bax and Bak to oligomerize
on the mitochondrial outer membrane, leading to mitochondrial outer membrane
permeabilization (MOMP), the release of cytochrome c, and subsequent activation of
caspases, ultimately resulting in apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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